Ethyl 3-(dibenzylamino)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(dibenzylamino)-2-oxopropanoate is a chemical compound. It is similar to Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate and ethyl (dibenzylamino)(oxo)acetate . The structure of Ethyl 3-(dibenzylamino)butanoate, a similar compound, contains 49 bonds, including 24 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is prepared by coupling ethyl isocyanate to N,N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration . Another method involves the bismuth nitrate catalyzed conjugate addition of dibenzylamine to cyclohexenone .Molecular Structure Analysis
The molecular structure of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate has a molecular formula of C19H21F2NO2 . The structure of a similar compound, Ethyl 3-(dibenzylamino)butanoate, includes 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide couples primary amines to carboxylic acids by creating an activated ester leaving group .Mechanism of Action
The mechanism of action for similar compounds involves various processes. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide works by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Properties
CAS No. |
93206-02-1 |
---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 3-(dibenzylamino)-2-oxopropanoate |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)18(21)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
InChI Key |
NNMRROUVHBDIKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
sequence |
G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.